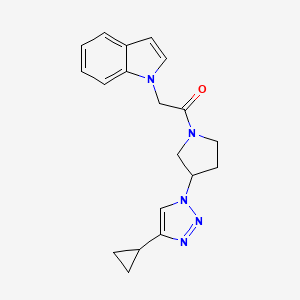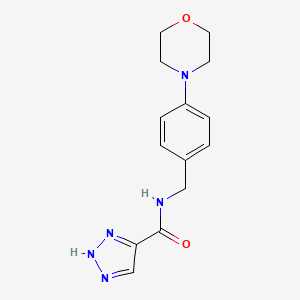
N-(4-morpholinobenzyl)-1H-1,2,3-triazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-morpholinobenzyl)-1H-1,2,3-triazole-5-carboxamide, also known as MBTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MBTA is a triazole-based compound that is synthesized through a straightforward and efficient method.
科学的研究の応用
- By inhibiting glucose uptake, glutor disrupts the altered metabolism of cancer cells, potentially leading to reduced cell survival and increased apoptosis .
- It induces mitochondrial membrane depolarization, increases intracellular ROS expression, and alters the Bcl-2/BAX ratio, promoting apoptosis .
Glucose Transport Inhibition
Metabolism Modulation
Cell Survival Regulation
Chemosensitization
Clinical Implications
Fructose Reversal
作用機序
Target of Action
The primary targets of N-(4-morpholinobenzyl)-1H-1,2,3-triazole-5-carboxamide are glucose transporters (GLUTs), particularly GLUT1, GLUT2, and GLUT3 . These transporters play a crucial role in the metabolism of neoplastic cells, which display an upregulated expression of GLUTs to support their altered metabolism .
Mode of Action
N-(4-morpholinobenzyl)-1H-1,2,3-triazole-5-carboxamide, also known as Glutor, inhibits GLUT1, GLUT2, and GLUT3 . This inhibition interferes with the glucose uptake of neoplastic cells, disrupting their glycolytic lifeline . The compound exerts its action at nanomolar concentrations .
Biochemical Pathways
The inhibition of GLUTs by Glutor affects the glycolytic pathway, a prominent feature of the reprogrammed metabolism in cancer cells . This pathway, also known as the “Warburg effect,” allows neoplastic cells to rapidly produce ATP and precursors of anabolism . By inhibiting GLUTs, Glutor disrupts this process, potentially leading to a decrease in cell survival and an increase in apoptosis .
Pharmacokinetics
It is known that the compound exerts its action at low concentrations , suggesting a high bioavailability
Result of Action
The inhibition of GLUTs by Glutor leads to a decrease in glucose uptake, which is associated with altered expression of GLUT1 and GLUT3 . This results in a decrease in cell survival and an increase in apoptosis . Additionally, Glutor treatment modulates the expression of cell survival regulatory molecules and causes mitochondrial membrane depolarization .
Action Environment
The action, efficacy, and stability of N-(4-morpholinobenzyl)-1H-1,2,3-triazole-5-carboxamide can be influenced by various environmental factors. For instance, the compound’s action can be potentiated by mild extracellular acidic pH (6.5), which is often found in the tumor microenvironment . .
特性
IUPAC Name |
N-[(4-morpholin-4-ylphenyl)methyl]-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c20-14(13-10-16-18-17-13)15-9-11-1-3-12(4-2-11)19-5-7-21-8-6-19/h1-4,10H,5-9H2,(H,15,20)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMHMNMLGPEAOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)CNC(=O)C3=NNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-morpholinobenzyl)-1H-1,2,3-triazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]ethanesulfonamide](/img/structure/B2835807.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2835809.png)


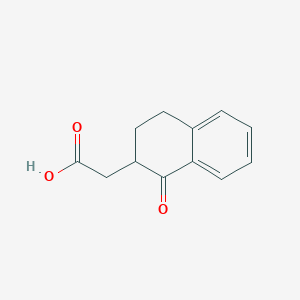

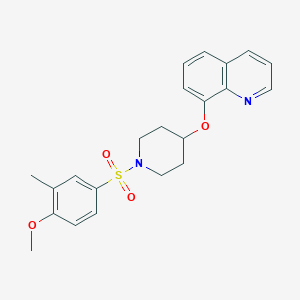
![2-({1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2835821.png)

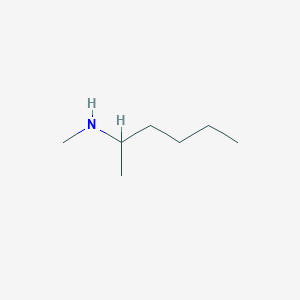
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2835824.png)
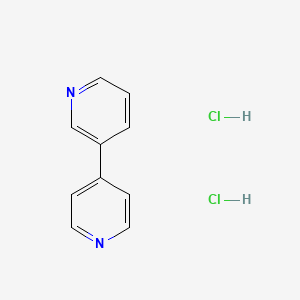
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methylbenzamide](/img/structure/B2835827.png)
